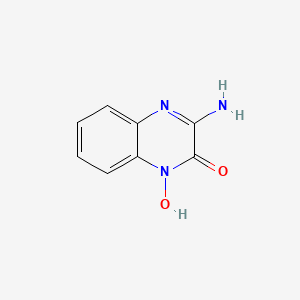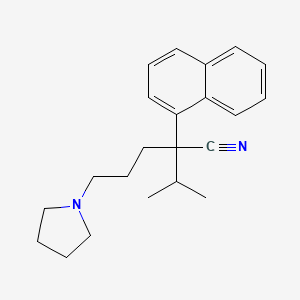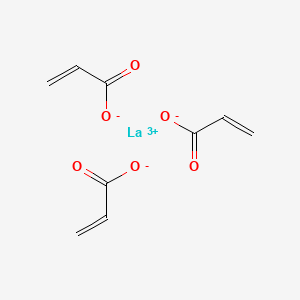
Lanthanum(3+) acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lanthanum(3+) acrylate is a chemical compound with the formula C₉H₉LaO₆. It is a lanthanum salt of acrylic acid and is known for its unique properties and applications in various fields such as chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lanthanum(3+) acrylate can be synthesized through the reaction of lanthanum(III) nitrate with acrylic acid. The reaction typically involves dissolving lanthanum(III) nitrate in water and then adding acrylic acid under controlled conditions. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the compound’s purity and quality. Advanced techniques like solvent extraction and ion-exchange may also be employed to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
Lanthanum(3+) acrylate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form lanthanum oxide.
Reduction: The compound can be reduced to form lanthanum metal or other reduced forms of lanthanum.
Substitution: This compound can participate in substitution reactions where the acrylate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired products and may include specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions include lanthanum oxide, lanthanum metal, and various substituted lanthanum compounds. These products have diverse applications in different fields .
Scientific Research Applications
Lanthanum(3+) acrylate has numerous scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions and as a precursor for the synthesis of other lanthanum compounds.
Biology: Employed in biological studies to understand the role of lanthanum in biological systems and its potential therapeutic applications.
Medicine: Investigated for its potential use in medical treatments, particularly in the treatment of hyperphosphatemia in patients with chronic kidney disease.
Industry: Utilized in the production of advanced materials, including ceramics, glasses, and phosphors .
Mechanism of Action
The mechanism of action of lanthanum(3+) acrylate involves its interaction with various molecular targets and pathways. In biological systems, this compound can bind to phosphate ions, forming insoluble lanthanum phosphate complexes. This property is particularly useful in reducing serum phosphate levels in patients with chronic kidney disease . Additionally, this compound can interact with proteins and enzymes, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to lanthanum(3+) acrylate include:
- Lanthanum(3+) carbonate
- Lanthanum(3+) nitrate
- Lanthanum(3+) chloride
- Lanthanum(3+) oxide
Uniqueness
This compound is unique due to its specific chemical structure and properties. Unlike other lanthanum compounds, it contains the acrylate group, which imparts distinct reactivity and applications. Its ability to form complexes with phosphate ions makes it particularly valuable in medical applications .
Properties
CAS No. |
74512-52-0 |
|---|---|
Molecular Formula |
C9H9LaO6 |
Molecular Weight |
352.07 g/mol |
IUPAC Name |
lanthanum(3+);prop-2-enoate |
InChI |
InChI=1S/3C3H4O2.La/c3*1-2-3(4)5;/h3*2H,1H2,(H,4,5);/q;;;+3/p-3 |
InChI Key |
YDRWMJVCBFAGBY-UHFFFAOYSA-K |
Canonical SMILES |
C=CC(=O)[O-].C=CC(=O)[O-].C=CC(=O)[O-].[La+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


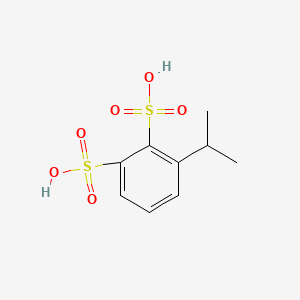
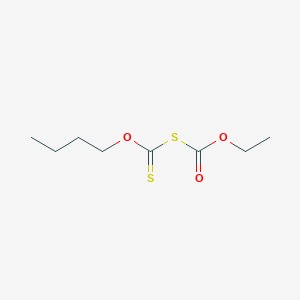
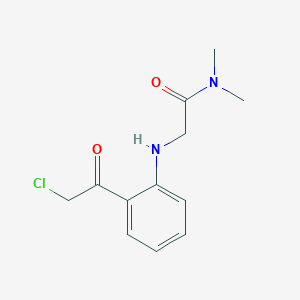

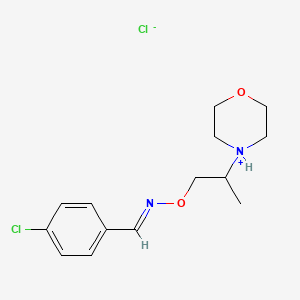
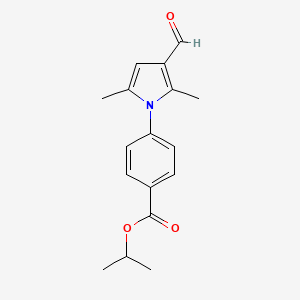
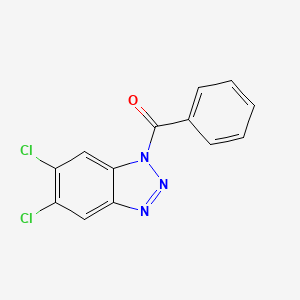

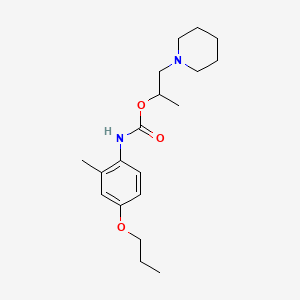
![Trimethyl-2-[(1-oxoallyl)oxy]propylammonium chloride](/img/structure/B13788595.png)
![4-[2-(Dimethylamino)ethoxy]benzaldehyde;hydrochloride](/img/structure/B13788599.png)
